molecular formula C17H16BrN3O4S B213829 METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B213829
M. Wt: 438.3 g/mol
InChI Key: ABWHFCXPPNJTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through a cycloaddition reaction involving hydrazines and 1,3-dicarbonyl compounds . The furan ring is then introduced via a cyclocondensation reaction . The final step involves the coupling of the pyrazole and furan rings with the thiophene ring under specific reaction conditions, such as the use of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on the efficient use of reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16BrN3O4S

Molecular Weight

438.3 g/mol

IUPAC Name

methyl 3-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H16BrN3O4S/c1-9-14(18)10(2)21(20-9)8-11-4-5-13(25-11)16(22)19-12-6-7-26-15(12)17(23)24-3/h4-7H,8H2,1-3H3,(H,19,22)

InChI Key

ABWHFCXPPNJTJJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(SC=C3)C(=O)OC)C)Br

Origin of Product

United States

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